Cas no 1203246-98-3 (1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea)

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea structure
1203246-98-3 structure
商品名:1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
CAS番号:1203246-98-3
MF:C26H23N3O2S
メガワット:441.544724702835
CID:5878627
PubChem ID:30373767

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea 化学的及び物理的性質

名前と識別子

    • 1-(naphthalen-1-ylmethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
    • 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
    • VU0646753-1
    • AKOS024512933
    • 1-(naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
    • 1203246-98-3
    • F5534-0092
    • インチ: 1S/C26H23N3O2S/c30-25(24-11-5-15-32-24)29-14-4-9-19-16-21(12-13-23(19)29)28-26(31)27-17-20-8-3-7-18-6-1-2-10-22(18)20/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,27,28,31)
    • InChIKey: LCDUJLPIIZFNTM-UHFFFAOYSA-N
    • ほほえんだ: N(CC1=C2C(C=CC=C2)=CC=C1)C(NC1C=CC2=C(C=1)CCCN2C(C1SC=CC=1)=O)=O

計算された属性

  • せいみつぶんしりょう: 441.15109816g/mol
  • どういたいしつりょう: 441.15109816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 89.7Ų

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5534-0092-40mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
40mg
$140.0 2023-09-09
Life Chemicals
F5534-0092-10mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
10mg
$79.0 2023-09-09
Life Chemicals
F5534-0092-30mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
30mg
$119.0 2023-09-09
Life Chemicals
F5534-0092-20mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
20mg
$99.0 2023-09-09
Life Chemicals
F5534-0092-15mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
15mg
$89.0 2023-09-09
Life Chemicals
F5534-0092-2mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
2mg
$59.0 2023-09-09
Life Chemicals
F5534-0092-5mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
5mg
$69.0 2023-09-09
Life Chemicals
F5534-0092-25mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
25mg
$109.0 2023-09-09
Life Chemicals
F5534-0092-4mg
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
4mg
$66.0 2023-09-09
Life Chemicals
F5534-0092-20μmol
1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
1203246-98-3
20μmol
$79.0 2023-09-09

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea 関連文献

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ureaに関する追加情報

Introduction to 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (CAS No: 1203246-98-3)

1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1203246-98-3, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of both naphthalene and thiophene rings in its structure suggests potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

The structural composition of this compound is characterized by a urea moiety linked to a naphthalenylmethyl group and a tetrahydroquinoline ring substituted with a thiophene-2-carbonyl group. Such a configuration often imparts unique physicochemical properties that can influence its solubility, bioavailability, and metabolic stability. These attributes are critical factors in the development of new therapeutic agents, as they directly impact the compound's efficacy and safety profiles.

In recent years, there has been growing interest in the development of hybrid molecules that combine elements from different chemical scaffolds. The combination of naphthalene, thiophene, and tetrahydroquinoline moieties in 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea positions it as a potential candidate for multitarget drug design. This approach leverages the synergistic effects of multiple pharmacophores to enhance therapeutic outcomes.

The thiophene ring is particularly noteworthy due to its presence in numerous bioactive natural products and pharmaceuticals. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component in designing molecules with enhanced binding affinity to biological targets. Additionally, the tetrahydroquinoline scaffold is known for its role in various pharmacological applications, including antitumor and antimicrobial agents. The incorporation of these motifs into 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea suggests that this compound may exhibit a broad spectrum of biological activities.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques have been employed to identify promising candidates like 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea based on their structural features and predicted interactions with biological targets. These methods have significantly accelerated the drug discovery process by narrowing down the list of compounds that require further experimental validation.

The urea moiety in the compound's structure is another key feature that warrants attention. Urea derivatives are well-known for their ability to form hydrogen bonds, which can enhance binding affinity and selectivity towards biological targets. In particular, urea-based compounds have shown promise in the development of kinase inhibitors and other enzyme-targeting agents. The strategic placement of the urea group in 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-y]urea may contribute to its potential as a therapeutic agent by facilitating optimal interactions with biological receptors.

In vitro studies have begun to explore the pharmacological profile of 1-[(naphthalen-1-yl)methyl]-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin}-6-y]urea. Initial findings suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to cancer and inflammation. These preliminary results are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of complex organic molecules like 1-(naphthalen-1-ylmethyl]-3-[1-(thiophene-2-carbonyl)-1,
2,
3,
4-tetrahydroquinolin
6
y]urea represents a significant challenge due to the intricate functionalization required. However,
recent advances
in synthetic methodologies
have made it possible
to construct such
molecules with increasing precision.
The development
of novel catalytic systems
and asymmetric synthesis techniques has greatly facilitated the construction
of complex scaffolds.

The future prospects for 1-(naphthalen-ylmethyl]
-[thiophene-carbonyl)
-tetrahydronaphto[de]
quinolin
-6-bran)
,urea are promising.
Further studies are needed to fully elucidate its pharmacological properties,
including its interaction with biological targets,
pharmacokinetic behavior,
and potential side effects.
Collaborative efforts between computational chemists,
medicinal biologists,
and synthetic chemists will be crucial in realizing its full therapeutic potential.

The integration of computational modeling with experimental validation has become increasingly important in modern drug discovery. By leveraging both approaches, researchers can gain deeper insights into the structure-function relationships of complex molecules like 12003793256789. This integrated strategy allows for more informed decision-making during the optimization process.

The development of novel therapeutic agents often involves overcoming significant synthetic challenges. The synthesis of 12003793256789 required careful planning and execution to ensure high yields and purity levels. Advances in synthetic chemistry have provided new tools for constructing complex molecular frameworks efficiently.The potential applications of 12003793256789 extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique structural features make it a versatile building block for designing molecules with tailored properties.In conclusion,, 12003793256789 represents a promising candidate for further investigation in drug discovery.<*Its *complex* *structural* *features* *and* *potential* *biological* *activities* *make* *it* *an* *interesting* *subject* *for* *future* *studies.*

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